molecular formula C36H44N2O B13366605 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one

2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one

Cat. No.: B13366605
M. Wt: 520.7 g/mol
InChI Key: UAOXGSPRIIWFBL-UJRGAZCRSA-N
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Description

2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is a complex organic compound known for its unique structure and properties. This compound is often used in scientific research due to its fluorescent properties, making it valuable in various biological and chemical applications .

Preparation Methods

The synthesis of 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one involves several steps. One common method includes the condensation of 3,3-dimethyl-1-propylindoline with cyclohexanone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It selectively accumulates in mitochondria, and upon autophagy, the microenvironmental pH changes lead to protonation of the compound. This protonation causes a shift in the fluorescence emission, allowing for the differentiation between normal and autophagic mitochondria . The molecular targets include mitochondrial membranes and autophagosomes, with pathways involving pH-dependent fluorescence changes.

Comparison with Similar Compounds

Compared to other fluorescent probes, 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is unique due to its dual fluorescence emission properties. Similar compounds include:

These similar compounds may share some properties but differ in their specific applications and fluorescence characteristics.

Properties

Molecular Formula

C36H44N2O

Molecular Weight

520.7 g/mol

IUPAC Name

(2E,6E)-2-[(2Z)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]-6-[(2E)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]cyclohexan-1-one

InChI

InChI=1S/C36H44N2O/c1-7-24-37-30-18-11-9-16-28(30)35(3,4)32(37)22-20-26-14-13-15-27(34(26)39)21-23-33-36(5,6)29-17-10-12-19-31(29)38(33)25-8-2/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3/b26-20+,27-21+,32-22-,33-23+

InChI Key

UAOXGSPRIIWFBL-UJRGAZCRSA-N

Isomeric SMILES

CCCN\1C2=CC=CC=C2C(/C1=C\C=C\3/CCC/C(=C\C=C/4\C(C5=CC=CC=C5N4CCC)(C)C)/C3=O)(C)C

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4CCC)(C)C)C3=O)(C)C

Origin of Product

United States

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